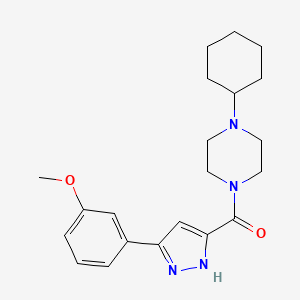
(4-シクロヘキシルピペラジン-1-イル)(5-(3-メトキシフェニル)-1H-ピラゾール-3-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.481. The purity is usually 95%.
BenchChem offers high-quality (4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-cyclohexylpiperazin-1-yl)(5-(3-methoxyphenyl)-1H-pyrazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗精神病活性
(4-シクロヘキシルピペラジン-1-イル)(5-(3-メトキシフェニル)-1H-ピラゾール-3-イル)メタノン: は抗精神病の可能性を示しています。これは、ドーパミンD2受容体の部分アゴニストおよび5-HT1A受容体アゴニストとして作用します。5-HT2A受容体への親和性も注目に値します。研究者は、統合失調症および関連する疾患の治療におけるその有効性を調査してきました。 神経伝達物質系を調節することにより、精神病に関連する陽性および陰性症状を軽減する可能性があります .
うつ病治療
この化合物は、付加療法として、重度のうつ病の治療に有望です。5-HT1A活性を高めながら5-HT2A受容体を阻害するという独自の受容体プロファイルは、その抗うつ効果に貢献する可能性があります。他のいくつかの薬とは異なり、鎮静作用や錐体外路系副作用の発生率が低くなっています。 臨床試験では、うつ病患者の気分と認知機能を改善する役割が調査されています .
認知機能の向上
研究者は、(4-シクロヘキシルピペラジン-1-イル)(5-(3-メトキシフェニル)-1H-ピラゾール-3-イル)メタノンが認知機能を向上させる可能性があるかどうかを調査してきました。ドーパミンとセロトニンの両方の受容体に対する二重作用は、記憶、注意力、および実行機能に潜在的な利点があることを示唆しています。 予備的な研究では、動物モデルで認知機能の改善が示されていますが、さらなる研究が必要です .
神経保護
この化合物の受容体相互作用は、精神衛生を超えています。神経伝達物質系を調節することにより、神経保護効果を発揮する可能性があります。 動物実験では、神経損傷と酸化ストレスを軽減する可能性があることが示されており、アルツハイマー病やパーキンソン病などの神経変性疾患に関連する可能性があります .
不安解消特性
5-HT1Aアゴニズムを考えると、(4-シクロヘキシルピペラジン-1-イル)(5-(3-メトキシフェニル)-1H-ピラゾール-3-イル)メタノンには不安解消の可能性があると考えられます。不安関連の行動を減らすことで、不安障害に役立つ可能性があります。 ただし、その有効性と安全性を確認するには、臨床的な検証が必要です .
新規受容体標的の探求
研究者は、この化合物の、よく研究されている受容体以外の他の受容体との相互作用を調査し続けています。 その独特の化学構造は、新しい標的を探求するための道を開き、さまざまな神経および精神疾患における革新的な治療アプローチにつながる可能性があります .
特性
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-27-18-9-5-6-16(14-18)19-15-20(23-22-19)21(26)25-12-10-24(11-13-25)17-7-3-2-4-8-17/h5-6,9,14-15,17H,2-4,7-8,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLBNTCCESVVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2474870.png)
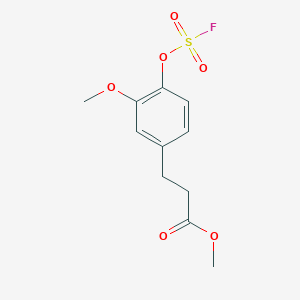
![ethyl 3-(4-chlorophenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2474876.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474878.png)

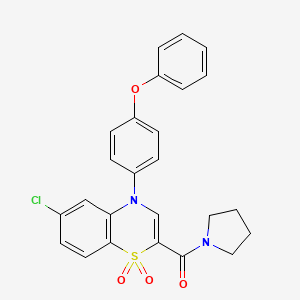

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2474885.png)
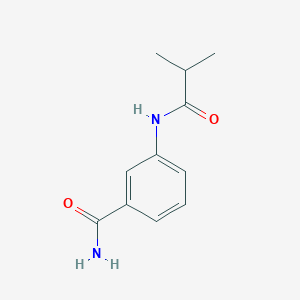
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/new.no-structure.jpg)
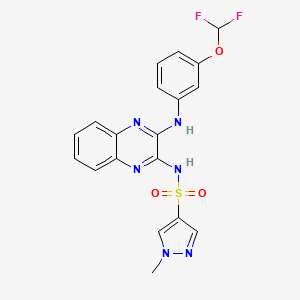
![(2R)-4-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2474890.png)
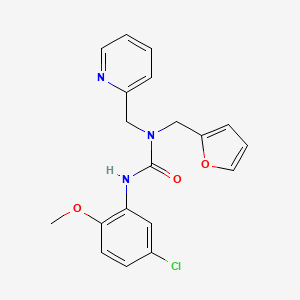
![2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2474893.png)
